β1-Adrenergic Receptor Selectivity: Bisoprolol vs. Atenolol, Metoprolol, and Carvedilol at Cloned Human Receptors
Bisoprolol base demonstrates the highest β1-selectivity among clinically used beta-blockers. In a direct head-to-head comparison using membranes from recombinant cells selectively expressing human β1 and β2 receptors, bisoprolol exhibited a β2/β1 affinity ratio of 19 (a 19-fold higher affinity for the β1 receptor than for β2) [1]. This corresponds to a 3.4-fold greater cardioselectivity than atenolol and 3.3-fold greater than metoprolol . Carvedilol and propranolol displayed no significant β1-selectivity in the same assay system [1].
| Evidence Dimension | β2/β1 receptor affinity ratio (selectivity index) |
|---|---|
| Target Compound Data | β2/β1 ratio = 19 (19-fold β1 preference) |
| Comparator Or Baseline | Atenolol β2/β1 ≈ 5.7; Metoprolol β2/β1 ≈ 6.0; Carvedilol not selective |
| Quantified Difference | 3.4-fold greater cardioselectivity vs. atenolol; 3.3-fold vs. metoprolol |
| Conditions | Cloned human β1- and β2-adrenergic receptor membranes, radioligand binding assay |
Why This Matters
Higher β1-selectivity directly translates to reduced β2-mediated adverse effects (bronchoconstriction, peripheral vasoconstriction) in therapeutic use, making this compound the reference standard for studies requiring minimal off-target β2 engagement.
- [1] Smith C, Teitler M. Beta-blocker selectivity at cloned human beta-1 and beta-2 adrenergic receptors. Cardiovasc Drugs Ther. 1999;13:123-126. DOI: 10.1023/A:1007784109255. View Source
